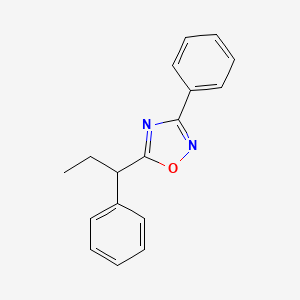

3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

3-phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-2-15(13-9-5-3-6-10-13)17-18-16(19-20-17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQHPQSVZAQGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C2=NC(=NO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For example, the reaction between phenylhydrazine and 1-phenylpropyl carboxylic acid in the presence of phosphorus oxychloride can yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl rings or the oxadiazole ring.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has highlighted the potential of 3-phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole derivatives in cancer treatment. A study indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The compounds demonstrated IC50 values in the micromolar range, suggesting their effectiveness in inhibiting cancer cell proliferation .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | HeLa | 2.41 |

| Compound C | PANC-1 | 0.75 |

Antiviral Properties

Recent studies have identified this compound derivatives as potential inhibitors of viral enzymes. Specifically, these compounds have shown inhibitory activity against the main protease (Mpro) of SARS-CoV-2, with one derivative achieving an IC50 value of 5.27 µM. This positions them as promising candidates for further development in antiviral therapies .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the oxadiazole structure influence biological activity. For instance, the presence of specific substituents on the phenyl ring significantly affects the potency against cancer and viral targets. The binding affinity to Mpro was enhanced by optimizing the hydrophobic interactions within the active site .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding modes of these compounds with target proteins. For example, compound interactions with Mpro suggest that specific structural features facilitate stronger binding and improved inhibitory activity .

Antimicrobial and Anti-inflammatory Effects

Beyond anticancer and antiviral applications, this compound derivatives have also demonstrated antimicrobial properties against various pathogens and anti-inflammatory effects in preclinical models . These compounds are being explored for their potential use in treating infections and inflammatory diseases.

Conclusion and Future Directions

The diverse applications of this compound highlight its significance in medicinal chemistry. Ongoing research is focused on optimizing these compounds for enhanced efficacy and specificity against various diseases.

Mecanismo De Acción

The mechanism of action of 3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Phenyl-5-(1-phenylpropyl)-1,2,4-triazole

- 3-Phenyl-5-(1-phenylpropyl)-1,2,4-thiadiazole

- 3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxazole

Uniqueness

3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for specialized uses in research and industry.

Actividad Biológica

3-Phenyl-5-(1-phenylpropyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this oxadiazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a 1,2,4-oxadiazole ring, which is known for its stability and ability to participate in various biological interactions. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity.

Biological Activities

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole ring have shown effectiveness against various bacterial strains. In one study, a related oxadiazole compound demonstrated a minimum inhibitory concentration (MIC) of 6 µg/mL against Clostridium difficile, comparable to vancomycin .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example, derivatives similar to this compound were evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and A549. The IC50 values ranged from 0.12 to 2.78 µM, indicating potent activity against these cell lines . Furthermore, molecular docking studies suggest strong interactions between these compounds and cancer-related receptors .

Antiparasitic Effects

The antiparasitic activity of oxadiazoles has also been explored. Compounds derived from the oxadiazole scaffold have shown efficacy against Trypanosoma cruzi and Leishmania species. One study reported an EC50 value of 2.9 µM against T. cruzi amastigotes . These findings underscore the potential of oxadiazoles in treating parasitic infections.

Case Studies

- Anticancer Activity : A series of novel 1,2,4-oxadiazole derivatives were synthesized and tested against multiple cancer cell lines. The most promising compound exhibited an IC50 value of 0.23 µM against MCF-7 cells, indicating its potential as a therapeutic agent .

- Antimicrobial Efficacy : In a comparative study assessing various oxadiazole derivatives' antimicrobial activity, one compound showed significant bactericidal effects against both gram-positive and gram-negative bacteria, reinforcing the versatility of these compounds in combating infections .

Data Tables

| Biological Activity | IC50/EC50 Values | Target Organisms/Cell Lines |

|---|---|---|

| Anticancer | 0.23 µM (MCF-7) | MCF-7 Cell Line |

| Antiparasitic | 2.9 µM | Trypanosoma cruzi |

| Antimicrobial | 6 µg/mL | Clostridium difficile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.